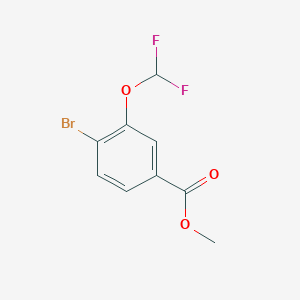
Methyl 4-bromo-3-(difluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoactive Solid-State Materials
Methyl 4-bromo-3-(difluoromethoxy)benzoate has been synthesized and characterized as a photoactive compound . Photoactive solid-state materials have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
Photomechanical Molecular Crystals
This compound can be used in the development of photomechanical molecular crystals. These crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . This allows for the conversion of photochemical energy to mechanical energy .
Light Responsive Smart Materials
The development of novel photoactive molecules like Methyl 4-bromo-3-(difluoromethoxy)benzoate is crucial for the advancement of next-generation light-responsive smart materials .
Photoswitchable Materials
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, with overall excellent resistance to fatigue .
Bi-stable Photoswitches
Unsubstituted azobenzene-based molecules generally exhibit a thermal back reaction from cis to trans without the use of light at room temperature . The inability to perform as a bi-stable photoswitch often results in a mixture of both isomers when the materials are irradiated .
UV Irradiation Studies
Materials tend to be studied under constant irradiation of ultraviolet light to maximize the concentration of the cis isomer present . The need for constant UV irradiation diminishes the potential utility of these materials .
Propiedades
IUPAC Name |
methyl 4-bromo-3-(difluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFBNYJPZAQHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(difluoromethoxy)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

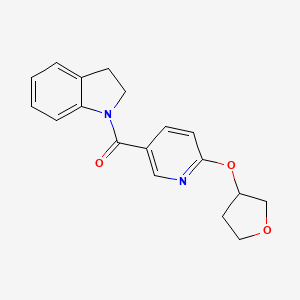
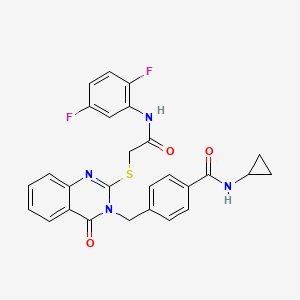
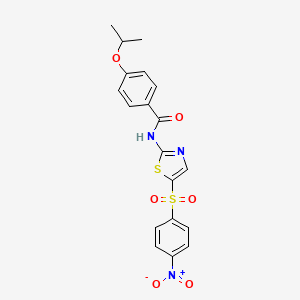
![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)
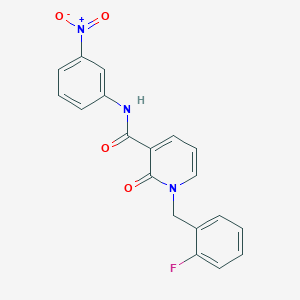
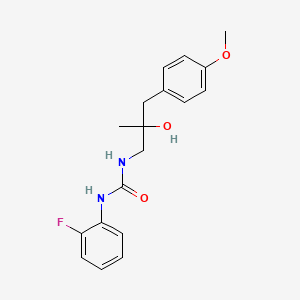
![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)
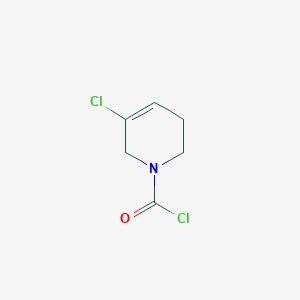
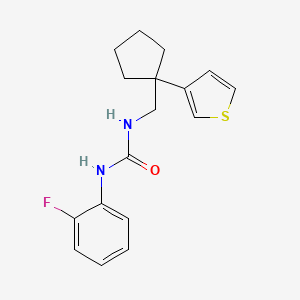
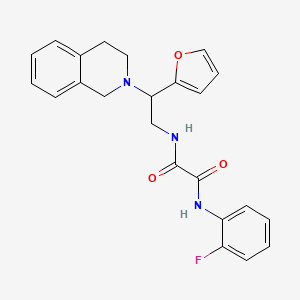
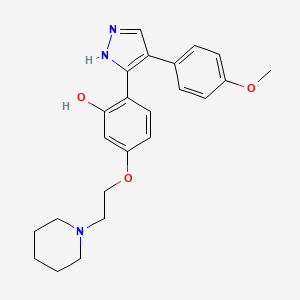
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)